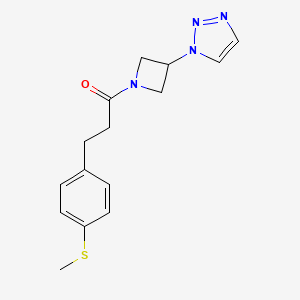

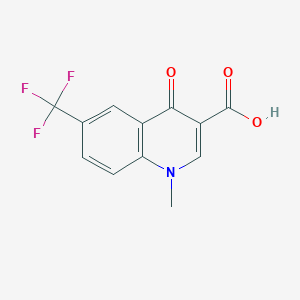

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar triazole-containing compounds often involves click reactions, a modern synthetic technique that allows for the efficient and selective formation of 1,2,3-triazole rings from azides and alkynes in the presence of a copper catalyst. While specific details for the synthesis of our target compound are not readily available, related works indicate the use of propargylation followed by click chemistry for the synthesis of triazole derivatives (M. Nagamani et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing triazole and azetidine units features a combination of rings that contribute to the molecule's stability and reactivity. Triazole rings are known for their electron-donating properties, which can influence the electronic distribution throughout the molecule. Azetidine, a four-membered nitrogen-containing ring, adds strain and reactivity due to its ring size. Although specific structural analyses of our compound are not available, studies on similar molecules highlight the importance of NMR and mass spectrometry in characterizing such structures (P. Gluziński et al., 1991).

Chemical Reactions and Properties

Compounds with 1,2,3-triazole and azetidine units participate in various chemical reactions, leveraging the reactivity of these rings. Azetidines can undergo ring-opening reactions, while triazoles are known for their participation in nucleophilic substitution and addition reactions due to the nitrogen atoms in the triazole ring. For example, azetidinone derivatives have been explored for their potential in forming bis(trisulfides) through reactions with primary and secondary alkylamines, indicating a wide range of chemical transformations (Moon‐Kook Jeon et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be significantly influenced by the presence of the triazole and azetidine rings. These structures can impact the molecule's overall polarity, hydrogen bonding capacity, and steric hindrance, affecting solubility and crystallinity. Detailed physical property analysis requires empirical data, typically obtained through techniques like X-ray crystallography (S. Moser et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1-Benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole compounds, synthesized using the click reaction, were reacted with [{(η6-C6H6)RuCl(μ-Cl)}2] and NH4PF6 to design half-sandwich complexes for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes were characterized by single-crystal X-ray diffraction, highlighting the structural aspects of such compounds in catalysis (Saleem et al., 2013).

Biological Activities

A series of compounds with azetidinone and thiazolidinone moieties linked to an indole nucleus were synthesized and characterized, showing significant antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. This suggests the potential of such compounds in developing therapeutic agents (Saundane & Walmik, 2013).

Antimicrobial Evaluation

Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one were synthesized and evaluated for their antimicrobial activities against different strains of microorganisms. Some compounds exhibited promising antibacterial activities, indicating their potential in antimicrobial agent development (Chopde, Meshram & Pagadala, 2012).

Eigenschaften

IUPAC Name |

3-(4-methylsulfanylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-9-8-16-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWZBLUFRHBEBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)

![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)